Mussaenoside

Description

from Pedicula dicora

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-17(23)4-3-7-8(14(22)24-2)6-25-15(10(7)17)27-16-13(21)12(20)11(19)9(5-18)26-16/h6-7,9-13,15-16,18-21,23H,3-5H2,1-2H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGJTRDIWPEIMG-DUMNYRKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982994 | |

| Record name | Methyl 1-(hexopyranosyloxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64421-27-8 | |

| Record name | Mussaenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064421278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mussaenoside chemical structure and properties

An In-Depth Technical Guide to Mussaenoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane-fused pyran ring system.[1] This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its chemical structure, physicochemical properties, natural sources, and demonstrated biological activities. We delve into the methodologies for its extraction and isolation from plant matrices and discuss its potential as an antioxidant, anti-inflammatory, and phytotoxic agent. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is structurally defined as an iridoid glucoside.[1] The core of its structure is the iridoid skeleton, which is attached to a β-D-glucopyranosyl moiety via a hemiacetalic bond at the C-1 position.[1] The systematic IUPAC name for this compound is methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate.[2]

The structural elucidation of this compound and related iridoids is typically achieved through a combination of spectroscopic techniques, primarily one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry (MS).[3][4]

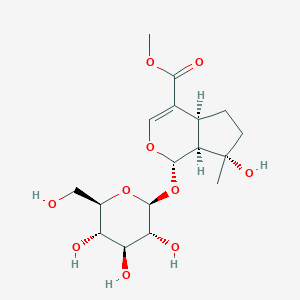

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its isolation, characterization, and formulation in potential therapeutic applications. As a glycoside, its properties are heavily influenced by the numerous hydroxyl groups on the sugar moiety, which impart significant polarity.

| Property | Value / Description | Source(s) |

| IUPAC Name | methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | [2] |

| Molecular Formula | C₁₇H₂₆O₁₀ | [2][5] |

| Molecular Weight | 390.38 g/mol | [5] |

| CAS Number | 64421-27-8 | [2][5] |

| Appearance | Typically an amorphous solid or powder when isolated. | [5] |

| Solubility | Soluble in polar protic solvents such as methanol and ethanol-water mixtures. Limited solubility in nonpolar solvents. | [2][3][6][7] |

| Specific Rotation | [α]D22 -81.3 (c 0.30, MeOH) | [2] |

| Melting Point | Not reported; often isolated as an amorphous solid. | |

| XLogP3 | -1.6 | [2] |

Natural Occurrence and Biosynthesis

Natural Sources

This compound is a secondary metabolite found in various plant species, primarily within the Rubiaceae and Plantaginaceae families. Its isolation has been reported from a diverse range of plants, including:

-

Mussaenda species: Found in Mussaenda parviflora, Mussaenda shikokiana, and Mussaenda incana.[3] The Mussaenda genus is a significant source of various iridoids and triterpenes.[3][8]

-

Veronica officinalis L.: Also known as speedwell, this plant is a documented source of this compound.[5]

-

Bellardia trixago: this compound has been isolated from this facultative hemiparasitic plant.

-

Other sources: It has also been reported in Scyphiphora hydrophyllacea, Pedicularis semitorta, and has been identified in species of Wendlandia.[2]

Biosynthesis

Iridoids, including this compound, are monoterpenoids synthesized via the methylerythritol phosphate (MEP) pathway.[1] This pathway, occurring in plant plastids, produces the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form geranyl pyrophosphate (GPP), the universal precursor to monoterpenes. Through a series of complex enzymatic cyclizations and oxidative modifications, GPP is converted into the characteristic cyclopentane-fused pyran ring structure of the iridoid skeleton. The final steps involve glycosylation, typically with glucose, to form the stable glycoside. While the general pathway is understood, the specific enzymatic steps leading to this compound have not been fully elucidated.

Extraction and Isolation Protocols

The isolation of this compound from plant material is a multi-step process guided by its polarity. The general workflow involves solvent extraction followed by chromatographic purification. The choice of solvents and chromatographic phases is critical to selectively separate the polar glycoside from other plant metabolites.

General Experimental Workflow

-

Plant Material Preparation: The plant material (e.g., leaves, stems, or roots) is dried and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: The powdered material is exhaustively extracted with a polar solvent. Methanol or aqueous ethanol (e.g., 75% ethanol) are commonly used due to their high efficiency in solubilizing polar glycosides like this compound.

-

Solvent Partitioning (Liquid-Liquid Extraction): The crude extract is concentrated in vacuo and then subjected to solvent partitioning. This step separates compounds based on their differential solubility in immiscible solvents. A typical scheme involves partitioning the aqueous suspension of the crude extract sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to remove lipids, chlorophylls, and less polar compounds. The iridoid glycosides predominantly remain in the final aqueous or ethyl acetate fractions.

-

Column Chromatography: The enriched fraction is subjected to various chromatographic techniques for purification.

-

Adsorption Chromatography: Silica gel is often used, with a gradient elution system (e.g., ethyl acetate-methanol-water) to separate compounds based on polarity.

-

Reversed-Phase Chromatography (C18): This is a powerful technique for separating polar compounds. Elution is typically performed with a gradient of methanol or acetonitrile in water.

-

Size-Exclusion Chromatography: Sephadex LH-20 is frequently used to separate compounds based on molecular size, often with methanol as the eluent.

-

-

Final Purification: Fractions containing this compound, monitored by Thin Layer Chromatography (TLC), are pooled. Final purification to obtain the pure compound may require preparative High-Performance Liquid Chromatography (HPLC).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Iridoid glucosides from Wendlandia ligustroides (Boiss. &Hohen.) Blakelock - PMC [pmc.ncbi.nlm.nih.gov]

Mussaenoside: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mussaenoside, an iridoid glycoside found in several plant species of the Mussaenda and Veronica genera, has emerged as a molecule of interest for its potential therapeutic properties, notably its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, methodologies for its isolation and purification, and detailed protocols for evaluating its biological activities. Furthermore, we delve into the putative molecular mechanisms underpinning its effects, focusing on the modulation of key signaling pathways such as NF-κB and Nrf2. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton.[1][2][3] These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities. This compound has been isolated from various plant species, including Mussaenda parviflora, Mussaenda shikokiana, and Veronica officinalis L..[1][3] Preliminary studies have highlighted its potential as an anti-inflammatory and antioxidant agent, making it a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, formulation, and application in biological assays.

| Property | Value | Source |

| CAS Number | 64421-27-8 | [1][2][4] |

| Molecular Formula | C₁₇H₂₆O₁₀ | [1][4] |

| Molecular Weight | 390.38 g/mol | [1][2][4] |

| IUPAC Name | methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | [4][5] |

| Classification | Iridoid Glycoside | [1][2][3] |

Isolation and Purification of this compound

The isolation of this compound from plant sources is a multi-step process that requires careful execution to ensure a high yield and purity of the final product. The following protocol is a representative workflow based on established methods for the isolation of iridoid glycosides from plant materials.[6][7][8][9]

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Step-by-Step Protocol

Materials:

-

Dried and powdered plant material (e.g., leaves or stems of a Mussaenda species)

-

Methanol (80%)

-

Ethyl acetate

-

Silica gel (60-120 mesh) for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography column

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

-

NMR spectrometer and Mass Spectrometer for characterization

Procedure:

-

Extraction: Macerate the dried, powdered plant material in 80% methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and partition successively with ethyl acetate. The iridoid glycosides, including this compound, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of a suitable solvent system (e.g., a mixture of chloroform and methanol, or dichloromethane, methanol, and water) to separate the components based on their polarity.[6]

-

Fraction Collection and Analysis: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the compound of interest, as indicated by a single spot on the TLC plate corresponding to a this compound standard (if available).

-

Further Purification: For higher purity, the this compound-rich fractions can be subjected to further purification using preparative HPLC.

-

Structural Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Putative Mechanisms of Action

This compound has demonstrated promising anti-inflammatory and antioxidant properties. Understanding the underlying molecular mechanisms is crucial for its potential development as a therapeutic agent.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. This compound's anti-inflammatory potential is likely mediated through the inhibition of key inflammatory pathways.

Putative Mechanism: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2][3][4][5][10] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] this compound may exert its anti-inflammatory effects by interfering with one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases.

Putative Mechanism: Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[1][6][12][13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of various antioxidant genes. This leads to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which enhance the cell's capacity to detoxify ROS. This compound may act as an activator of this pathway, thereby bolstering the cellular antioxidant defense system.

Caption: Putative activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols for Biological Activity Assessment

The following are detailed, self-validating protocols for assessing the anti-inflammatory and antioxidant activities of this compound in vitro.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][10][13][14][15]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a positive control (cells treated with LPS only).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) by plotting a dose-response curve.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), providing an indication of its antioxidant capacity.[1][2][4][5]

Materials:

-

This compound (dissolved in methanol or ethanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound and the positive control in methanol or ethanol. Prepare a series of dilutions from the stock solutions.

-

Reaction Setup: In a 96-well plate, add a specific volume of each dilution of this compound or the positive control to the wells.

-

Initiation of Reaction: Add the DPPH solution to each well and mix thoroughly.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 (The control contains only the DPPH solution and the solvent).

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting a dose-response curve.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel anti-inflammatory and antioxidant therapeutics. The technical information and protocols provided in this guide offer a solid foundation for researchers to further explore its biological activities and elucidate its precise mechanisms of action. Future research should focus on in vivo studies to validate the in vitro findings, investigate its pharmacokinetic and pharmacodynamic profiles, and explore potential synergistic effects with other compounds. A deeper understanding of its structure-activity relationship could also guide the synthesis of more potent and specific analogs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 182423, this compound. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

- Vidyalakshmi, K. S., Vasanthi, H. R., & Rajamanickam, G. V. (2008). Ethnobotany, Phytochemistry and Pharmacology of Mussaenda Species (Rubiaceae). Ethnobotanical Leaflets, 2008(1), 11.

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.

- Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular adaptation: a biochemical and physiological perspective. Journal of cellular physiology, 235(4), 3133–3150.

- Youn, J., Lee, J. S., Na, H. K., & Surh, Y. J. (2008). Nrf2-mediated heme oxygenase-1 induction in suppressing inflammatory responses. Antioxidants & redox signaling, 10(11), 1865–1880.

- Kamurthy, H., Kandimalla, R., & Ch, V. R. (2014). Phytochemical Screening on Mussaenda Philipica Sepals — Isolation of Iridoid Glycosides and Flavones.

- Dinda, B., Majumder, S., Arima, S., Sato, N., & Harigaya, Y. (2008). Iridoid glucoside and sterol galactoside from Mussaenda macrophylla.

- Wu, S. J., Ng, L. T., & Lin, D. L. (2013). Luteolin inhibits lipopolysaccharide-induced-inducible nitric oxide synthase expression in RAW 264.7 macrophages. FEBS letters, 587(11), 1641–1646.

- Chan, E. W. C., Lim, Y. Y., & Wong, S. K. (2011). Antioxidant and tyrosinase inhibition properties of leaves and rhizomes of ginger species. Food Chemistry, 125(2), 577-582.

- Viljoen, A., Mncwangi, N., & Vermaak, I. (2012). Anti-inflammatory iridoids of botanical origin. Current medicinal chemistry, 19(14), 2104–2127.

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

-

MDPI. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

- Kim, D. H., Chung, J. H., Kim, J. S., Kim, Y. J., Kim, S. Y., & Lee, S. (2011). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of ethnopharmacology, 136(3), 513–518.

-

ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

- Wang, Y., Li, X., Wang, Y., & Yang, B. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Molecules (Basel, Switzerland), 17(5), 5556–5567.

-

ResearchGate. (n.d.). Isolation and Identification of Iridoids. Retrieved from [Link]

Sources

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. mdpi.com [mdpi.com]

- 4. marinebiology.pt [marinebiology.pt]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Iridoid glucoside and sterol galactoside from Mussaenda macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 13. thaiscience.info [thaiscience.info]

- 14. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Preliminary Phytochemical Screening for Mussaenoside

Abstract

Mussaenoside, an iridoid glycoside with notable anti-inflammatory and antioxidant properties, represents a compound of significant interest in natural product research and drug development.[1] Found predominantly within species of the Mussaenda and Veronica genera, its detection and preliminary characterization are critical first steps in harnessing its therapeutic potential.[1] This guide provides a comprehensive, technically-grounded framework for the preliminary phytochemical screening of this compound. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic rationale for each step. Designed for researchers, scientists, and drug development professionals, this document integrates established qualitative tests, chromatographic methods, and a logical workflow to build a robust phytochemical profile of a plant extract, thereby establishing a strong foundation for subsequent quantitative analysis and isolation studies.

Foundational Principles: Understanding the Target and its Chemical Neighborhood

A successful screening strategy begins not with a test tube, but with a thorough understanding of the target molecule and its common chemical associates. This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system.[2][3] However, extracts from its primary plant sources, particularly the Mussaenda genus, are complex mixtures containing other significant phytochemical classes that can influence extraction and analysis.

Key co-occurring classes include:

-

Triterpenoid Saponins: Many compounds in this genus are named "mussaendosides" but are structurally triterpenoid saponins (e.g., Mussaendosides M, N, P, W).[4][5][6] These amphipathic molecules can create emulsions during extraction and are important to identify.

-

Flavonoids: Compounds such as quercetin, rutin, and astragalin are frequently reported in Mussaenda species and contribute to the overall biological activity of the extracts.[4][7]

-

Other Iridoid Glycosides: this compound is often found alongside related iridoids like shanzhiside methyl ester, complicating specific identification without chromatographic separation.[4][8]

Therefore, a preliminary screening protocol must not be a monolithic search for this compound alone, but a multi-target approach designed to characterize the primary chemical classes within the extract. This contextual understanding is crucial for interpreting results and planning subsequent isolation efforts.

Pre-analytical Phase: Sample Preparation and Extraction

The goal of this phase is to efficiently extract this compound and related semi-polar glycosides from the plant matrix while minimizing the degradation or extraction of interfering substances.

Protocol 1: Plant Material Extraction

-

Collection and Drying: Collect the desired plant part (e.g., leaves, stems). Proper identification by a trained botanist is paramount. Dry the material in a well-ventilated oven at a controlled temperature (40-50°C) to prevent enzymatic degradation of the glycosides.

-

Size Reduction: Pulverize the dried plant material into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder. This increases the surface area available for solvent penetration, maximizing extraction efficiency.

-

Solvent Selection & Extraction:

-

Accurately weigh 100 g of the powdered plant material.

-

Place the powder into a flask and add 1 L of 80% methanol (methanol/water, 80:20 v/v). Methanol is an effective solvent for semi-polar iridoid glycosides.[9] The addition of water improves the extraction of highly glycosylated compounds.

-

Perform cold maceration by stirring the mixture at room temperature for 24-48 hours.[9] This gentle method avoids thermal degradation of sensitive compounds.

-

Alternatively, for more exhaustive extraction, use a Soxhlet apparatus, maintaining the solvent temperature below its boiling point to minimize heat exposure.

-

-

Filtration and Concentration:

-

Filter the extract through muslin cloth followed by Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields the crude methanolic extract.

-

-

Storage: Store the resulting crude extract in a desiccator or at 4°C in an airtight container to prevent moisture absorption and degradation.

Qualitative Analysis: Chemical Fingerprinting of the Crude Extract

This phase employs a series of chemical tests to confirm the presence of the key phytochemical classes identified in Section 1. Each test is based on a specific chemical reaction that produces a detectable color change or precipitate.

Test for Iridoid Glycosides (General)

The Trim-Hill test is a classic colorimetric assay for the detection of iridoids. The reaction relies on the acidic hydrolysis of the glycosidic bond, followed by the reaction of the resulting aglycone in the presence of copper sulfate.

Protocol 2: Trim-Hill Test for Iridoids

-

Dissolve a small amount (~10 mg) of the crude extract in 1 mL of methanol.

-

Add 1 mL of hydrochloric acid (10% v/v) to a test tube.

-

Heat the test tube in a boiling water bath for 5 minutes.

-

Add a few drops of the methanolic plant extract to the hot acid.

-

Observe for a color change. A blue-green or red color indicates the presence of iridoid glycosides.

Test for Saponins

The presence of triterpenoid saponins is a key characteristic of many Mussaenda species. The froth test is a simple yet reliable indicator based on the surfactant properties of these molecules.[10]

Protocol 3: Froth Test for Saponins

-

Place approximately 0.5 g of the crude extract into a test tube.

-

Add 10 mL of distilled water.

-

Stopper the test tube and shake vigorously for 30 seconds.[11]

-

Allow the tube to stand and observe for 15 minutes.

-

Interpretation: The formation of a stable foam layer, at least 1 cm in height, that persists for over 15 minutes indicates the presence of saponins.[10][11] This self-validating system works because the amphipathic nature of saponins (a lipophilic aglycone and hydrophilic sugar chains) causes them to align at the air-water interface, creating a stable froth.

Test for Flavonoids

The Shinoda test, or magnesium-hydrochloric acid reduction, is a common test for flavonoids. The reaction involves the reduction of the flavonoid backbone by nascent hydrogen.

Protocol 4: Shinoda Test for Flavonoids

-

Dissolve a small amount of the extract in 2 mL of 50% methanol.

-

Add a few magnesium turnings (Mg).

-

Slowly add 3-5 drops of concentrated hydrochloric acid (HCl).

-

Interpretation: An immediate development of a pink, crimson, or magenta color suggests the presence of flavonoids.[11] The nascent hydrogen produced from the Mg/HCl reaction reduces the central pyran ring of the flavonoid structure, leading to the formation of colored anthocyanidin products.

Chromatographic Profiling: Separation and Visualization

While qualitative tests confirm class presence, chromatography is essential for separating individual compounds and providing a more detailed profile.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective method to visualize the complexity of the extract and make a preliminary identification of this compound by comparing its retention factor (Rf) with that of an authentic standard.

Protocol 5: TLC Analysis of Iridoid Glycosides

-

Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.

-

Sample Application: Dissolve the crude extract and a this compound standard (if available) in methanol at a concentration of 1 mg/mL. Spot small amounts onto the baseline of the TLC plate.

-

Mobile Phase Development: Prepare a solvent system of Chloroform:Methanol (8:2 v/v) . This polarity is generally effective for separating iridoid glycosides. Pour the mobile phase into a TLC chamber, line it with filter paper for saturation, and allow it to equilibrate for 20-30 minutes.

-

Chromatogram Development: Place the spotted TLC plate into the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

-

Visualization:

-

Remove the plate and dry it completely.

-

Observe the plate under UV light at 254 nm and 366 nm and mark any visible spots.

-

Prepare a vanillin-sulfuric acid spray reagent (0.5% vanillin in ethanol/sulfuric acid, 4:1).[12] Spray the plate evenly and heat it at 100-110°C for 5-10 minutes.

-

-

Interpretation: Iridoid glycosides typically appear as distinct colored spots (often blue, purple, or brown) after heating with the vanillin-sulfuric acid reagent.[12] Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The presence of a spot in the extract lane with the same Rf and color reaction as the this compound standard provides strong preliminary evidence of its presence.

High-Performance Liquid Chromatography (HPLC-PDA)

For a more definitive and quantitative-ready analysis, HPLC with a Photodiode Array (PDA) detector is the preferred method. It offers superior resolution and provides UV spectral data for each peak, aiding in identification.

Protocol 6: HPLC-PDA Method for this compound Screening

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and PDA detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Sample Preparation: Dissolve the crude extract in the mobile phase at 1 mg/mL and filter through a 0.45 µm syringe filter. Prepare a this compound standard solution (e.g., 100 µg/mL) similarly.[13]

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B).

-

Gradient Program: Start with 10% A, ramp to 40% A over 30 minutes, then to 90% A over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

PDA Detection: Scan from 200-400 nm, with specific monitoring at ~240 nm, which is a common absorbance maximum for iridoids.

-

-

Interpretation: Compare the retention time and the UV-Vis spectrum of the peaks in the extract chromatogram with those of the authentic this compound standard. A match in both retention time and spectral profile confirms the presence of this compound with high confidence.

Integrated Workflow and Data Synthesis

A systematic workflow ensures that results are reproducible and logically interconnected. The following diagram illustrates the complete screening process.

Caption: Workflow for the preliminary phytochemical screening of this compound.

Data Summary Table

The results from the qualitative screening should be systematically recorded for easy comparison and interpretation.

| Test Conducted | Reagent(s) Used | Observation | Inference (+/-) |

| Iridoids | Trim-Hill Reagent (HCl, heat) | Blue-green color | + |

| Saponins | Distilled Water | Stable, persistent foam (>1 cm) | + |

| Flavonoids | Mg turnings, Conc. HCl | Pink to magenta color | + |

Conclusion

This guide outlines a robust, multi-faceted strategy for the preliminary phytochemical screening of this compound. By combining foundational knowledge of the plant's chemistry with a logical sequence of validated qualitative and chromatographic protocols, researchers can confidently establish the presence of this compound and its associated chemical classes. This systematic approach not only ensures scientific rigor and trustworthiness but also provides the critical data necessary to justify and design more advanced studies, including bioactivity-guided fractionation, compound isolation, and quantitative analysis, moving one step closer to unlocking the full therapeutic potential of this promising natural product.

References

-

Vidyalakshmi, K.S., & Rajamanickam, G.V. (2008). Ethnobotany, Phytochemistry and Pharmacology of Mussaenda Species (Rubiaceae). Ethnobotanical Leaflets, 12, 469-475. Available from: [Link]

-

PharmaTutor. (2013). A REVIEW ON MUSSAENDA SPECIES. PharmaTutor Magazine, 1(1). Available from: [Link]

-

Vidyalakshmi, K.S., Vasanthi, H.R., & Rajamanickam, G.V. (2008). Ethnobotany, Phytochemistry and Pharmacology of Mussaenda Species (Rubiaceae). ResearchGate. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). The genus Mussaenda: A phytopharmacological review. JOCPR, 7(7), 1037-1042. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PROSEA. (n.d.). Mussaenda. Plant Resources of South-East Asia. Retrieved from [Link]

-

Tiwari, P., Kumar, B., Kaur, M., Kaur, G., & Kaur, H. (2011). Phytochemical screening and Extraction: A Review. Internationale Pharmaceutica Sciencia, 1(1), 98-106. (Note: While a direct link for this specific 2011 paper is not available, similar standard protocols are widely published. A representative source is provided.) Available from: [Link]

-

ResearchGate. (2018). Quantitative and qualitative analysis of saponins in different plant parts of Chlorophytum borivialum. Request PDF. Available from: [Link]

-

International Journal of Science and Research (IJSR). (2016). Qualitative and Quantitative Analysis of Saponin as Bioactive Agent of Sapindus emarginatus. IJSR, 5(6), 1753-1755. Available from: [Link]

-

MDPI. (2022). Qualitative Analysis on the Phytochemical Compounds and Total Phenolic Content of Cissus hastata (Semperai) Leaf Extract. Processes, 11(1), 63. Available from: [Link]

-

El-Olemy, M. M., Al-Muhtadi, F. J., & Afifi, A. A. (2019). A review on saponins from medicinal plants: chemistry, isolation, and determination. Journal of Natural Products, 8, 1-15. (Note: A direct link for this specific paper is not available, a representative source is provided.) Available from: [Link]

-

Springer. (2020). Quantitative analysis of massonianoside B in Pinus species using HPLC/PDA. Applied Biological Chemistry, 63(1), 1-7. Available from: [Link]

-

MDPI. (2022). Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth. Plants, 11(16), 2129. Available from: [Link]

-

National Center for Biotechnology Information. (2014). Phytochemical studies for quantitative estimation of iridoid glycosides in Picrorhiza kurroa Royle. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 28-33. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Mussaendoside P. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mussaenosidic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2021). Phytochemicals isolated from M. arvense: this compound (46). Scientific Diagram. Available from: [Link]

-

ResearchGate. (2014). Phytochemical Screening on Mussaenda Philipica Sepals — Isolation of Iridoid Glycosides and Flavones. JPC - Journal of Planar Chromatography - Modern TLC, 27(2), 93-96. Available from: [Link]

-

PubMed. (1999). Activity of triterpenoid glycosides from the root bark of Mussaenda macrophylla against two oral pathogens. Journal of Natural Products, 62(10), 1379-1384. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan. Molecules, 28(1), 358. Available from: [Link]

-

Protocols.io. (2022). Phytochemical Screening. Retrieved from [Link]

-

PubMed. (2001). Quantitative determination of ginsenosides by high-performance liquid chromatography-tandem mass spectrometry. Phytochemical Analysis, 12(5), 320-326. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Bioassay-Guided Isolation of New Flavonoid Glycosides from Platanus × acerifolia Leaves and Their Staphylococcus aureus Inhibitory Effects. Molecules, 25(23), 5562. Available from: [Link]

-

MDPI. (2010). Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng. Molecules, 15(4), 2528-2534. Available from: [Link]

-

ResearchGate. (2011). Isolation of phytoconstituents from the stems of Mussaenda erythrophylla. Der Pharmacia Sinica, 2(6), 132-142. Available from: [Link]

-

Korea Science. (2018). Quantitative aspects of the hydrolysis of ginseng saponins: Application in HPLC-MS analysis of herbal products. Journal of Ginseng Research, 42(4), 553-560. Available from: [Link]

-

MDPI. (2023). Bioactivity-Guided Isolation of Flavone Glycoside from Terminalia catappa: Evaluating Anti-MRSA and Anti-Dermatophytic Potential. Antibiotics, 12(11), 1629. Available from: [Link]

-

MDPI. (2023). Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method. Molecules, 28(13), 5192. Available from: [Link]

-

National Center for Biotechnology Information. (2016). Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves. Journal of the Korean Society for Applied Biological Chemistry, 59(3), 391-399. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C17H26O10 | CID 182423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 6. Mussaendoside P | C60H95NO23 | CID 101682154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Phytochemical studies for quantitative estimation of iridoid glycosides in Picrorhiza kurroa Royle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review on saponins from medicinal plants: chemistry, isolation, and determination - MedCrave online [medcraveonline.com]

- 11. plantsjournal.com [plantsjournal.com]

- 12. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Mussaenoside: A Technical Guide to Its Therapeutic Potential

Abstract

Mussaenoside, an iridoid glycoside predominantly found in the Mussaenda genus, has emerged as a compound of significant interest within the scientific community. Exhibiting a spectrum of biological activities, including notable anti-inflammatory, antioxidant, and potential anticancer properties, it represents a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, detailing its chemical characteristics, natural origins, and methodologies for its isolation and analysis. Furthermore, this document delves into its therapeutic potential, exploring the molecular mechanisms that underpin its bioactivity and outlining future research directions necessary to translate preclinical findings into tangible therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound and its prospects.

Introduction: The Rise of Iridoid Glycosides in Modern Therapeutics

The quest for novel therapeutic agents has increasingly turned towards natural products, with iridoid glycosides representing a particularly promising class of compounds.[1][2][3] These monoterpenoids, characterized by a cyclopentane pyran skeleton, are widely distributed in the plant kingdom and are known for their diverse pharmacological activities.[1][4] this compound, a prominent iridoid glycoside, has garnered attention for its potential health benefits, which are attributed to its unique chemical structure. This guide aims to synthesize the current knowledge on this compound, providing a technical framework for its study and application.

Physicochemical Characteristics of this compound

This compound is a glycoside, meaning it is composed of a sugar moiety linked to a non-sugar aglycone.[1][4] Its chemical formula is C17H26O10.[5] The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being central to confirming its molecular structure.[6][7][8][9][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H26O10 | [5] |

| Molecular Weight | 390.38 g/mol | [11] |

| Class | Iridoid Glycoside | [1] |

| Synonyms | 6-methoxy this compound | [1] |

Natural Sources and Isolation Protocols

This compound is primarily isolated from various species of the Mussaenda genus, which belongs to the Rubiaceae family.[12] Notable sources include Mussaenda parviflora, Mussaenda shikokiana, and Mussaenda philippica.[1] The isolation and purification of this compound from its natural sources are critical steps for its characterization and biological evaluation.

General Extraction and Isolation Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction of plant material, followed by chromatographic separation.

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol: Isolation from Mussaenda philippica

This protocol is a representative example based on methodologies described in the literature for the isolation of iridoid glycosides from Mussaenda species.[1]

-

Preparation of Plant Material : Air-dry the sepals of Mussaenda philippica and grind them into a coarse powder.

-

Extraction : Macerate the powdered plant material in methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

-

Fractionation : Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography : Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elution : Elute the column with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis : Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.

-

Purification : Subject the combined fractions containing this compound to further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Therapeutic Potential of this compound

Preclinical studies on extracts from Mussaenda species and related iridoid glycosides suggest that this compound possesses significant therapeutic potential, particularly in the areas of anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process.[13][14] It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[15][16][17][18][19]

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

This protocol allows for the assessment of the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

-

Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding : Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Quantification : After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

-

Calculation : Calculate the percentage of NO inhibition relative to the LPS-treated control.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.[20][21][22] this compound, like many phenolic compounds, is thought to possess antioxidant properties by scavenging free radicals.[11][23][24]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[5][25][26]

-

Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture : In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : Measure the absorbance at 517 nm.

-

Calculation : Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.[11][25][27]

Table 2: Antioxidant Activity of Mussaenda Species Extracts (IC50 values)

| Plant Extract | Assay | IC50 Value (µg/mL) | Source |

| Mussaenda frondosa (ethanolic extract) | DPPH | 12.23 ± 0.45 | [24] |

| Mussaenda erythrophylla (ethanolic extract) | DPPH | 630 | [23] |

Note: These values are for crude extracts and not purified this compound. The antioxidant activity of pure this compound is expected to be more potent.

Anticancer Potential

Emerging evidence suggests that iridoid glycosides may possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells.[3] While direct studies on this compound are limited, its potential anticancer activity can be inferred from studies on related compounds.

The anticancer effects of many natural compounds are mediated through the induction of apoptosis. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, the executioners of apoptosis.[19][28] It is plausible that this compound could trigger apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) and activating the caspase cascade.

Caption: Hypothetical pathway for this compound-induced apoptosis in cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding : Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment : Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm.

-

Calculation : Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined.[13][28][29][30][31]

Pharmacokinetics: The Journey of this compound in the Body

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.[11][32][33][34] While specific pharmacokinetic data for this compound is not yet available, general characteristics of iridoid glycosides can provide valuable insights.[1][2][4][5]

-

Absorption : Iridoid glycosides are generally absorbed in the gastrointestinal tract, although their bioavailability can be variable.[1]

-

Distribution : Once absorbed, they are distributed throughout the body. Their ability to cross the blood-brain barrier is an area of active research.[5]

-

Metabolism : this compound is likely to be metabolized by gut microbiota and hepatic enzymes.[17][35]

-

Excretion : The metabolites are primarily excreted through urine and feces.[34]

Future Directions and Conclusion

This compound stands out as a promising natural compound with multifaceted therapeutic potential. While in vitro studies have laid a strong foundation for its anti-inflammatory and antioxidant properties, further research is imperative to fully elucidate its pharmacological profile.

Key areas for future research include:

-

In Vivo Efficacy : Conducting animal studies to validate the in vitro findings and to assess the therapeutic efficacy of this compound in relevant disease models.

-

Mechanistic Studies : Delving deeper into the molecular mechanisms of action to identify specific cellular targets and signaling pathways.

-

Pharmacokinetic Profiling : Performing detailed ADME studies to understand the bioavailability and metabolic fate of this compound.

-

Clinical Trials : Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.

References

-

Wang, C., Gong, X., Bo, A., Zhang, L., Zhang, M., Zang, E., Zhang, C., & Li, M. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, 25(2), 287. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 182423, this compound. Retrieved January 15, 2026, from [Link]

-

Fu, Y., Chen, J., Li, Y., Zheng, Y., & Li, P. (2019). A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product. Molecules, 24(11), 2090. [Link]

-

Xiong, S., et al. (2019). Pharmacokinetics and Pharmacodynamics of Morroniside: A Review. Natural Product Communications. [Link]

-

Lee, S. M., & Kim, D. G. (2021). Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression?. International Journal of Molecular Sciences, 22(16), 8896. [Link]

-

Social Research Foundation. (2024). Therapeutic Opportunities and Phytochemistry of Mussaenda Species : A detailed Review of its phytochemical advancements. [Link]

-

ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. [Link]

-

Chemistry Research Journal. (2018). Assessment of Antioxidant Activity of Leaf Extract of Mussaenda erythrophylla. [Link]

-

Vidyalakshmi, K. S., Vasanthi, H. R., & Rajamanickam, G. V. (2008). Ethnobotany, Phytochemistry and Pharmacology of Mussaenda Species (Rubiaceae). Ethnobotanical Leaflets, 12, 469-475. [Link]

-

Tarozzi, A., Angeloni, C., Malaguti, M., Morroni, F., Hrelia, S., & Hrelia, P. (2013). Neuroprotective Effects of Anthocyanins on Apoptosis Induced by Mitochondrial Oxidative Stress. Neuroscience Letters, 553, 1-6. [Link]

-

Ssemanda, D. (2024). Pharmacokinetics: An Overview of Drug Absorption, Distribution, Metabolism and Excretion. Journal of Pharmacokinetics & Experimental Therapeutics, 8(6), 271. [Link]

-

ResearchGate. (2020). Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis. [Link]

-

ResearchGate. (n.d.). Identification of iridoid and sesquiterpenes from Buddleia parviflora by NMR spectra. [Link]

-

International Journal of Botany Studies. (2021). Estimation of total phenolic and flavonoid contents and evaluation of antioxidant activity of different parts of Musa acuminate. [Link]

-

Ghavami, G., et al. (2019). Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects. Journal of Pharmacopuncture, 22(3), 159-167. [Link]

-

Journal of Advanced Pharmacy Education and Research. (n.d.). In-Vitro Antioxidant and anti-Inflammatory activity of Mussaendaphilippica and Mussaendaincana. Retrieved January 15, 2026, from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved January 15, 2026, from [Link]

-

Lee, J. Y., & Kim, J. H. (2021). Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents. International Journal of Molecular Sciences, 22(11), 5696. [Link]

-

ResearchGate. (n.d.). (PDF) Ethnobotany, Phytochemistry and Pharmacology of Mussaenda Species (Rubiaceae). Retrieved January 15, 2026, from [Link]

-

Kim, J. H., et al. (2013). New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract. Journal of Analytical Methods in Chemistry, 2013, 836538. [Link]

-

Jafari, S., et al. (2014). An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines. Hepatitis Monthly, 14(7), e19671. [Link]

-

De Felice, R. G., et al. (2021). Isolation, Characterization and Antiproliferative Activity of New Metabolites from the South African Endemic Red Algal Species Laurencia alfredensis. Marine Drugs, 19(9), 508. [Link]

-

Zhang, L., et al. (2015). Neuroprotective effects of ginsenoside Rg1 through the Wnt/β-catenin signaling pathway in both in vivo and in vitro models of Parkinson's disease. Neuropharmacology, 101, 460-469. [Link]

-

The Research Group of Distinguished Professor Ruth E. Stark. (n.d.). Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. Retrieved January 15, 2026, from [Link]

-

Wang, C., et al. (2018). Neuroprotective Effects of Ginsenoside Rf on Amyloid-β-Induced Neurotoxicity in vitro and in vivo. Journal of Alzheimer's Disease, 64(2), 575-588. [Link]

-

ResearchGate. (n.d.). Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver. [Link]

-

Kim, H. G., et al. (2021). Inhibitory Effects of Ginsenoside Compound K on Lipopolysaccharide-Stimulated Inflammatory Responses in Macrophages by Regulating Sirtuin 1 and Histone Deacetylase 4. Antioxidants, 10(2), 245. [Link]

-

ResearchGate. (n.d.). IC 50 of antioxidant activity, total flavonoid content, and total phenolic content of banana leaf extract for different banana species and solvents used. [Link]

-

Chen, L., et al. (2022). Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review. Oxidative Medicine and Cellular Longevity, 2022, 9965415. [Link]

-

Li, X., et al. (2017). Neuroprotective effect of Ginsenoside Re against neurotoxin-induced Parkinson's disease models via induction of Nrf2. International Journal of Molecular Medicine, 40(5), 1397-1404. [Link]

-

Park, S. H., et al. (2012). Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver. Journal of Ginseng Research, 36(1), 54-63. [Link]

-

Kim, J. H., et al. (2016). Suppression of MAPKs/NF-κB Activation Induces Intestinal Anti-Inflammatory Action of Ginsenoside Rf in HT-29 and RAW264.7 Cells. Journal of Medicinal Food, 19(7), 666-673. [Link]

-

Bonfill, M., et al. (2009). An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica (L.) Urb (APIACEAE). Journal of Chromatography B, 877(23), 2396-2402. [Link]

-

Park, S. H., et al. (2012). Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver. Journal of Ginseng Research, 36(1), 54-63. [Link]

-

ResearchGate. (n.d.). In vitro IC50 DPPH and ABTS antioxidant activity of different plant parts of Musa acuminata extracts. [Link]

-

Wang, T., et al. (2008). Interaction between COX-2 and iNOS aggravates vascular lesion and antagonistic effect of ginsenoside. Journal of Ethnopharmacology, 119(1), 84-90. [Link]

-

Van den Broucke, C. O., & Lemli, J. A. (1983). Anti-Inflammatory Iridoids of Botanical Origin. Pharmaceutical Biology, 21(2), 65-71. [Link]

-

Semantic Scholar. (n.d.). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon). Retrieved January 15, 2026, from [Link]

-

MDPI. (2021). A Novel and Reliable Analysis Method Utilizing Hennosides to Improve the Quality Assessment of Lawsonia inermis L. Material Used in Cosmetic Formulations. [Link]

-

Thong-asa, W., & Tilokskulchai, K. (2009). Transcriptional regulation of iNOS and COX-2 by a novel compound from Curcuma comosa in lipopolysaccharide-induced microglial activation. Neuroscience Letters, 462(3), 254-258. [Link]

-

de Oliveira, R. G., et al. (2018). Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O-β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae). Evidence-Based Complementary and Alternative Medicine, 2018, 9842138. [Link]

-

Wang, Y., et al. (2023). Patrinoside and Patrinoside A from Patrinia scabiosaefolia Improve Insulin Resistance by Inhibiting NF-κB, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells. Foods, 12(3), 521. [Link]

-

ResearchGate. (n.d.). (PDF) Glycosides from Muscaricomosum. 6. Use of homo- and heteronuclear two-dimensional nuclear magnetic resonance spectroscopy for the structure determination of the novel glycoside muscaroside C. Retrieved January 15, 2026, from [Link]

-

Choi, R. J., et al. (2013). The analgesic and anti-inflammatory effects of Litsea japonica fruit are mediated via suppression of NF-κB and JNK/p38 MAPK activation. Journal of Ethnopharmacology, 148(2), 596-604. [Link]

-

Kim, E., et al. (2021). Ginsenoside Re exhibits neuroprotective effects by inhibiting neuroinflammation via CAMK/MAPK/NF‑κB signaling in microglia. International Journal of Molecular Medicine, 48(3), 171. [Link]

-

Lee, S. H., et al. (2015). Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB. International Immunopharmacology, 28(1), 233-241. [Link]

-

Frontiers. (2019). A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. [Link]

-

MDPI. (2024). Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation. [Link]

-

ResearchGate. (n.d.). (PDF) An HPLC method to determine sennoside A and sennoside B in Sennae fructus and Sennae folium. Retrieved January 15, 2026, from [Link]

Sources

- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics | MDPI [mdpi.com]

- 2. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of some essential traditional medicinal plants for their potential free scavenging and antioxidant properties - Journal of King Saud University - Science [jksus.org]

- 12. Social Reserch Foundation [socialresearchfoundation.com]

- 13. researchgate.net [researchgate.net]

- 14. Patrinoside and Patrinoside A from Patrinia scabiosaefolia Improve Insulin Resistance by Inhibiting NF-κB, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of ginsenoside Rg1 through the Wnt/β-catenin signaling pathway in both in vivo and in vitro models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction between COX-2 and iNOS aggravates vascular lesion and antagonistic effect of ginsenoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transcriptional regulation of iNOS and COX-2 by a novel compound from Curcuma comosa in lipopolysaccharide-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. thebioscan.com [thebioscan.com]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective Effects of Ginsenoside Rf on Amyloid-β-Induced Neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemrj.org [chemrj.org]

- 24. researchgate.net [researchgate.net]

- 25. botanyjournals.com [botanyjournals.com]

- 26. Evaluation of phytochemical profile, and antioxidant, antidiabetic activities of indigenous Thai fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 31. lines ic50 values: Topics by Science.gov [science.gov]

- 32. ymerdigital.com [ymerdigital.com]

- 33. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Neuroprotective effect of Ginsenoside Re against neurotoxin-induced Parkinson's disease models via induction of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Suppression of MAPKs/NF-κB Activation Induces Intestinal Anti-Inflammatory Action of Ginsenoside Rf in HT-29 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Iridoid Glycoside Profile of Veronica officinalis L.: A Technical Guide for Phytochemical Analysis and Bioactivity Screening

This guide provides an in-depth exploration of the iridoid glycosides present in Veronica officinalis L. (common speedwell), a plant with a rich history in traditional medicine.[1][2] For researchers, medicinal chemists, and professionals in drug development, this document offers a comprehensive technical overview, from the foundational biosynthesis of these compounds to detailed methodologies for their extraction, isolation, structural elucidation, and bioactivity assessment. Our focus is to bridge established phytochemical knowledge with practical, field-proven insights to empower innovative research and development.

The Significance of Iridoid Glycosides in Veronica officinalis L.

Veronica officinalis L., a member of the Plantaginaceae family, is a valuable source of a diverse array of secondary metabolites, most notably iridoid glycosides.[2] These monoterpenoids are characterized by a cyclopentane[c]pyran skeleton and are often found as glycosides, linked to a glucose molecule at the C-1 position.[3] The iridoid profile of Veronica species is a key chemotaxonomic marker, with aucubin and catalpol being the most prevalent.[3][4] Beyond their taxonomic significance, iridoid glycosides from Veronica officinalis and related species exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects, making them compelling candidates for drug discovery and development.[5][6][7]

The primary iridoid glycosides identified in Veronica officinalis L. include:

-

Aucubin : A foundational iridoid glycoside in the genus.[3]

-

Verproside : A 6-O-protocatechuoyl ester of catalpol.

-

Minecoside : A 6-isoferuloyl ester of catalpol.[6]

-

Verminoside : A 6-caffeoyl ester of catalpol.[6]

This guide will delve into the scientific underpinnings of these compounds, providing the necessary technical details for their rigorous investigation.

Biosynthesis of Iridoid Glycosides in Veronica officinalis L.

The biosynthesis of iridoid glycosides in the Plantaginaceae family is a complex enzymatic cascade that begins with the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, leading to the formation of the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors condense to form geranyl pyrophosphate (GPP), the starting point for all monoterpenoids.

The pathway to the core iridoid structure is believed to proceed via Route II, which is characteristic of the Lamiales order, to which Plantaginaceae belongs. This pathway involves a series of cyclization and oxidation reactions to form the iridoid skeleton. The key intermediates, aucubin and catalpol, are then subject to further enzymatic modifications, such as acylation, to produce the diverse array of iridoid glycoside esters found in Veronica officinalis. For instance, aucubin can be hydroxylated and epoxidized to form catalpol. Subsequently, catalpol can be esterified with various phenolic acids, such as protocatechuic acid, isoferulic acid, or caffeic acid, to yield verproside, minecoside, and verminoside, respectively.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro TNF-α Inhibition Elicited by Extracts from Echinodorus grandiflorus Leaves and Correlation with Their Phytochemical Composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Verproside, the Most Active Ingredient in YPL-001 Isolated from Pseudolysimachion rotundum var. subintegrum, Decreases Inflammatory Response by Inhibiting PKCδ Activation in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Mussaenoside: A Technical Guide to its Chemistry, Traditional Significance, and Pharmacological Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mussaenoside, an iridoid glycoside found predominantly within the Mussaenda genus, stands as a molecule of significant interest at the intersection of traditional medicine and modern pharmacology. For centuries, various parts of Mussaenda species have been utilized in folk medicine across Asia and Africa for their purported diuretic, anti-inflammatory, and antipyretic properties.[1] Contemporary scientific inquiry has begun to validate these traditional applications, identifying this compound as a key bioactive constituent with demonstrable anti-inflammatory and antioxidant activities.[2] This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its physicochemical characteristics, botanical origins, ethnobotanical relevance, and pharmacological activities. Furthermore, it furnishes detailed, field-proven experimental protocols for the isolation and functional evaluation of this compound, aiming to equip researchers with the foundational knowledge required to explore its full therapeutic potential.

Section 1: Physicochemical Characteristics of this compound

This compound is classified as a monoterpenoid belonging to the iridoid glycoside class.[3] Iridoids are characterized by a cyclopentane-fused pyran ring system and are often found in plants as glycosides, linked to a glucose molecule.[4] This glycosidic linkage enhances the compound's stability and water solubility. The structural integrity of this compound is foundational to its biological activity.

Table 1: Core Properties of this compound

| Property | Data | Source(s) |

| IUPAC Name | methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | [5] |

| Molecular Formula | C₁₇H₂₆O₁₀ | [2][5] |

| Molecular Weight | 390.38 g/mol | [2] |

| CAS Number | 64421-27-8 | [2] |

| Related Compounds | Mussaenosidic acid, 6-methoxy this compound, Mussaendosides M, N, P, S, W | [6][7][8][9][10] |

The family of this compound-related compounds, including its acidic form and various glycosidic or methoxy derivatives, highlights a structural diversity that likely corresponds to a spectrum of biological activities, a critical consideration for structure-activity relationship (SAR) studies in drug development.

Section 2: Botanical Sources and Traditional Medicinal Applications

This compound is not exclusive to a single species but has been identified in a variety of plants, many of which have a rich history in traditional medicine. The genus Mussaenda (family Rubiaceae) is the most prominent source.[1][3][6][11]

Primary Botanical Sources:

-

Mussaenda Species: M. parviflora, M. shikokiana, M. incana, M. pubescens, M. philippica[1][6][8]

-

Veronica officinalis (Heath Speedwell): A traditional European medicinal plant.[2]

-

Pedicularis Species: Including P. flava and P. semitorta.[5][12]

-

Bellardia trixago [13]

The long-standing use of these plants in traditional systems provides a crucial ethnobotanical context for modern research. The recurring use of these plants for ailments related to inflammation and fluid retention strongly suggests that compounds like this compound are key contributors to their therapeutic effects.